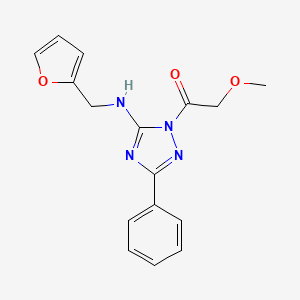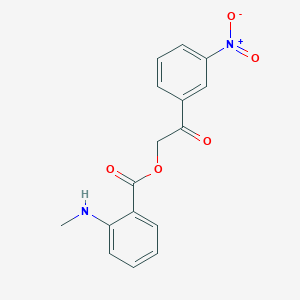
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine, also known as CES, is a chemical compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. CES has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal excitability. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been shown to have both agonist and antagonist effects on the 5-HT1A receptor, depending on the experimental conditions.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects in various experimental models. It has been shown to reduce anxiety-like behavior in rodents and to enhance social behavior in non-human primates. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for precise manipulation of serotonin signaling pathways. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine is its potential off-target effects on other serotonin receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine. One area of interest is the development of novel 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine analogs with improved selectivity and potency for the 5-HT1A receptor. Another direction is the investigation of the role of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine in the regulation of circadian rhythms and sleep-wake cycles. Additionally, 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine may have potential therapeutic applications for the treatment of psychiatric and neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine involves the reaction of 4-chlorobenzyl chloride with ethylsulfonylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine as the main product, which can be purified through recrystallization.
Scientific Research Applications
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been used in various scientific research studies as a tool to investigate the role of serotonin receptors in the brain. It has been shown to selectively bind to serotonin receptor 1A (5-HT1A), which is involved in the regulation of mood, anxiety, and stress. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system and the gastrointestinal tract.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGQSYOEKZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(ethylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)





![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)